Cas no 1157561-48-2 (2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid)
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
- (1S,2S)-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
- SY266404
- SY266405
- 2-(2,6-difluorophenyl)cyclopropane-1-carboxylicacid
- 2-(2,6-Difluoro-phenyl)-cyclopropanecarboxylic acid
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- MDL: MFCD12068234
- Inchi: 1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)
- InChI Key: ALIVUKPICDOVPV-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1CC1C(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-297430-1g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 1g |
$557.0 | 2023-09-06 | ||
| Enamine | EN300-297430-5g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 5g |
$1614.0 | 2023-09-06 | ||
| Enamine | EN300-297430-10g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 10g |
$2393.0 | 2023-09-06 | ||
| Enamine | EN300-297430-0.05g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
| Enamine | EN300-297430-0.1g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
| Enamine | EN300-297430-0.25g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
| Enamine | EN300-297430-0.5g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
| Enamine | EN300-297430-1.0g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-297430-2.5g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
| Enamine | EN300-297430-5.0g |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
1157561-48-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid Suppliers
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
Recent Advances in the Application of 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS: 1157561-48-2) in Chemical Biology and Pharmaceutical Research
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1157561-48-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activity, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The research team utilized 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid to develop a series of COX-2 selective inhibitors with improved gastrointestinal safety profiles. The cyclopropane ring system was found to confer enhanced metabolic stability compared to traditional NSAID scaffolds, while the difluorophenyl moiety contributed to target selectivity.
In the field of central nervous system (CNS) drug development, recent work has focused on the compound's potential as a modulator of γ-aminobutyric acid (GABA) receptors. A 2024 preclinical study showed that derivatives of 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid exhibited promising anxiolytic activity without the sedative side effects commonly associated with benzodiazepines. The unique spatial arrangement of the cyclopropane ring appears to enable selective interaction with specific GABA receptor subtypes.
From a synthetic chemistry perspective, advances in the preparation of 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid have been reported. A 2023 publication in Organic Process Research & Development detailed an improved catalytic asymmetric synthesis route that achieves >99% enantiomeric excess. This methodological breakthrough addresses previous challenges in obtaining optically pure material, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
The compound has also shown promise in anticancer research. Recent in vitro studies have demonstrated that certain derivatives can selectively inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in multiple myeloma and other hematological malignancies. The difluorophenyl group appears to contribute to the compounds' ability to penetrate the blood-brain barrier, suggesting potential applications in treating CNS metastases.
Looking forward, several pharmaceutical companies have included 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid derivatives in their preclinical pipelines. The compound's structural features offer multiple points for modification, making it a valuable scaffold for medicinal chemistry optimization. Current research directions include further exploration of its pharmacokinetic properties and the development of more efficient large-scale synthesis methods to support potential clinical development.
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